3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine
Description
3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a sulfonyl group linked to a 4-chlorobenzyl moiety at position 3 and a 4-(2-fluorophenyl)piperazine substituent at position 4. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-bacterial, anti-viral, and receptor-modulating properties . The synthesis of such compounds typically involves nucleophilic substitution reactions on dichloropyridazine scaffolds, followed by functionalization with piperazine and sulfonyl groups . The sulfonyl group in this compound may enhance metabolic stability and influence electronic properties, while the fluorophenyl-piperazine moiety could contribute to receptor selectivity, particularly in the central nervous system (CNS) .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2S/c22-17-7-5-16(6-8-17)15-30(28,29)21-10-9-20(24-25-21)27-13-11-26(12-14-27)19-4-2-1-3-18(19)23/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUZCTXFTCISNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the 4-Chlorobenzylsulfonyl Group: The 4-chlorobenzylsulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzyl chloride and a sulfonylating agent, such as sulfur trioxide or chlorosulfonic acid.
Attachment of the 4-(2-Fluorophenyl)piperazin-1-yl Group: The final step involves the nucleophilic substitution reaction between the pyridazine core and 4-(2-fluorophenyl)piperazine, typically in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below summarizes key structural analogs and their substituent differences:
Functional Group Impact on Pharmacological Properties
Sulfonyl vs. Chlorine at Position 3
- The target compound’s sulfonyl group is a strong electron-withdrawing group, which may enhance metabolic stability compared to the chlorine atom in analogs like 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine.
- Chlorine substituents, as seen in intermediates and other analogs, are typically replaced during further functionalization, suggesting the sulfonyl group in the target compound is a deliberate modification for enhanced drug-like properties .
Piperazine Substituent Variations
- The 4-(2-fluorophenyl)piperazine moiety in the target compound shares structural similarity with L 745,870, a selective dopamine D4 receptor antagonist . The fluorine atom on the phenyl ring may increase lipophilicity, facilitating blood-brain barrier penetration for CNS targets.
- In contrast, analogs with 4-[3-(4-chlorophenoxy)propyl]piperazine () exhibit anti-bacterial activity, highlighting how piperazine-linked hydrophobic chains can redirect activity toward peripheral targets .
Pyridazinone vs. Pyridazine Core
- Pyridazinones are often metabolites or prodrugs, suggesting the target compound’s sulfonyl group could prevent such conversion .
Biological Activity
3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with a 4-chlorobenzylsulfonyl group and a piperazine moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Sulfonyl Group : Sulfonylation using 4-chlorobenzyl chloride.
- Attachment of the Piperazine Group : Nucleophilic substitution reactions under basic conditions.
Antimicrobial Properties
Research indicates that derivatives of sulfonylpyridine compounds, including those related to 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine, exhibit selective antimicrobial activity against Chlamydia trachomatis. These compounds can impair the growth of the pathogen without affecting host cell viability, suggesting a targeted mechanism of action against specific bacteria while minimizing toxicity to mammalian cells .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine | TBD | Antichlamydial |
| ACP1a | 64 | Moderate against N. meningitidis |
| ACP1b | 16 | Moderate against H. influenzae |
The exact mechanism by which this compound exerts its biological effects is not completely understood. However, it is hypothesized that it interacts with specific molecular targets, possibly through binding to enzymes or receptors involved in bacterial growth and replication. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which may also play a role in its biological activity.
Study on Antichlamydial Activity
In a study focused on the antichlamydial properties of sulfonamide derivatives, several analogues were found to significantly reduce chlamydial inclusion numbers in infected cell lines. The compounds demonstrated selectivity for Chlamydia, with no significant toxicity observed in human cell lines. This suggests that modifications to the compound's structure can enhance its efficacy against specific pathogens while maintaining safety profiles .
Evaluation of Toxicity
Toxicity assessments have shown that while some derivatives exhibit mild toxicity towards mammalian cells, they are non-mutagenic in assays using Drosophila melanogaster. This is crucial for developing safe therapeutic agents as it indicates a favorable safety profile for further clinical evaluation .
Q & A
Basic Research Question
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₁H₁₈ClFN₄O₂S) .
Advanced Characterization:
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and non-covalent interactions (e.g., hydrogen bonding with target proteins) .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Advanced Research Question
- Core Modifications:
- Piperazine Optimization:
- Introduce methyl groups to the piperazine ring to reduce CYP450 inhibition .
Experimental Workflow:
Synthesize analogues via parallel chemistry .
Screen against target receptors (e.g., serotonin 5-HT₁A) using radioligand binding assays .
Validate selectivity via kinase profiling panels .
What strategies mitigate toxicity risks during in vivo studies of this compound?
Advanced Research Question
- Metabolic Stability:
- Safety Pharmacology:
- Assess hERG channel inhibition via patch-clamp electrophysiology .
- Monitor hepatotoxicity markers (ALT/AST) in rodent models .
How can computational methods accelerate the development of derivatives?
Basic Research Question
- Virtual Screening:
- Molecular Dynamics (MD):
- Simulate ligand-receptor complexes (e.g., 5-HT₁A) to optimize binding kinetics .
What are the best practices for handling and storing this compound?
Basic Research Question
- Storage:
- Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent sulfonyl group hydrolysis .
- Safety Protocols:
- Use flame-retardant lab coats and fume hoods during synthesis .
- Monitor electrostatic discharge risks due to non-polar substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
